3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid
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Overview
Description
3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:
Formation of the pyrrole ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the phenyl groups: This step may involve Suzuki-Miyaura coupling reactions, where boronic acids or esters react with halogenated aromatic compounds in the presence of a palladium catalyst.
Introduction of the ethoxy group: This can be done through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Formation of the propanoic acid moiety: This step may involve the oxidation of an aldehyde or alcohol to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts for substitution reactions: Palladium catalysts for Suzuki-Miyaura coupling, Lewis acids for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-[4-(Methoxyphenyl)pyrrol-1-yl]propanoic acid: Similar structure but lacks the ethoxy group.
3-Ethoxy-3-[4-(phenylmethoxy)phenyl]propanoic acid: Similar structure but lacks the pyrrole ring.
Uniqueness
3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid is unique due to the presence of both the pyrrole ring and the ethoxy group, which may confer distinct chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, solubility, and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
3-ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C22H23NO4/c1-2-26-21(15-22(24)25)18-8-10-20(11-9-18)27-16-17-6-5-7-19(14-17)23-12-3-4-13-23/h3-14,21H,2,15-16H2,1H3,(H,24,25) |
InChI Key |
GUUZERWONOFBBC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)N3C=CC=C3 |
Origin of Product |
United States |
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